molecular formula C17H11FN4O2S B11068576 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-cyano-2-fluorobenzamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-cyano-2-fluorobenzamide

Cat. No.: B11068576
M. Wt: 354.4 g/mol
InChI Key: JYNMTRPUVGIMJT-UHFFFAOYSA-N
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Description

4-CYANO-N-(6-ACETAMIDO-13-BENZOTHIAZOL-2-YL)-2-FLUOROBENZAMIDE is a complex organic compound that features a benzothiazole core, a cyano group, an acetamido group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-N-(6-ACETAMIDO-13-BENZOTHIAZOL-2-YL)-2-FLUOROBENZAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the benzothiazole derivative with acetic anhydride or acetyl chloride.

    Addition of the Cyano Group: The cyano group can be added via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

    Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the fluorobenzamide moiety with the benzothiazole derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The fluorine atom in the fluorobenzamide moiety can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the acetamido group.

    Reduction: Amino derivatives of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole core.

    Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-CYANO-N-(6-ACETAMIDO-13-BENZOTHIAZOL-2-YL)-2-FLUOROBENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core can engage in π-π stacking interactions, while the cyano and acetamido groups can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-CYANO-N-(6-ACETAMIDO-13-BENZOTHIAZOL-2-YL)-2-CHLOROBENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    4-CYANO-N-(6-ACETAMIDO-13-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE: Similar structure but with a methyl group instead of fluorine.

Uniqueness

4-CYANO-N-(6-ACETAMIDO-13-BENZOTHIAZOL-2-YL)-2-FLUOROBENZAMIDE is unique due to the presence of the fluorine atom, which can influence its electronic properties, reactivity, and interactions with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C17H11FN4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C17H11FN4O2S/c1-9(23)20-11-3-5-14-15(7-11)25-17(21-14)22-16(24)12-4-2-10(8-19)6-13(12)18/h2-7H,1H3,(H,20,23)(H,21,22,24)

InChI Key

JYNMTRPUVGIMJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)C#N)F

Origin of Product

United States

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